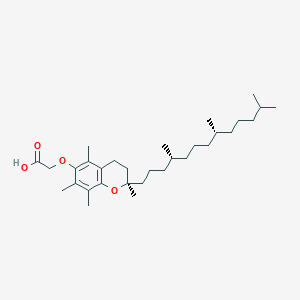

alpha-Tocopheryloxyacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-tocopheryloxyacetic Acid is an orally bioavailable vitamin E derivative with potential antineoplastic and immunostimulating activities. Upon administration, this compound (alpha-TEA) induces tumor autophagy; the autophagosomes formed, which carry tumor associated antigens (TAAs), allow for increased cross-presentation of TAAs by professional antigen-presenting cells (APCs). This activates a T cell-mediated T helper type 1 (TH1) response, generates a cytotoxic T-lymphocyte (CTL) response against cancer cells, and reduces the frequency of regulatory T-cell (Treg) differentiation. In addition, alpha-TEA modulates the release of various cytokines and chemokines and induces tumor cell apoptosis. Altogether, this results in decreased tumor cell proliferation.

Aplicaciones Científicas De Investigación

Anticancer Properties

Alpha-Tocopheryloxyacetic acid (α-TEA) has shown promising results in inhibiting tumor growth and metastasis in various cancer models. In a study by Hahn et al. (2006), α-TEA was found to inhibit tumor growth and metastasis in a murine mammary cancer model, suggesting its potential in treating metastatic breast cancer (Hahn et al., 2006). Furthermore, Hahn et al. (2011) reported that α-TEA treatment resulted in higher frequencies of activated T cells in the tumor microenvironment, indicating its role in enhancing the anti-tumor immune response in breast cancer patients (Hahn et al., 2011).

Immunomodulation in Cancer

Capitini et al. (2020) observed that dietary α-TEA administration in a murine rhabdomyosarcoma model led to enhanced CD4+ T cell stimulation and reduced myeloid cell-mediated immunosuppression, suggesting α-TEA's role in immunomodulation in cancer treatment (Capitini et al., 2020).

Autophagy and Antigen Cross-Presentation

Li et al. (2012) demonstrated that α-TEA triggers tumor cell autophagy and enhances cross-presentation of tumor antigens, suggesting its potential use as an adjuvant in cancer therapy (Li et al., 2012).

Preclinical and Clinical Trials

A Phase I study of α-TEA in patients with advanced cancer, conducted by Curti et al. (2015), provided insights into the potential of α-TEA in human cancer treatment, highlighting its safety profile and effects on T-cell subsets (Curti et al., 2015).

Role in Tumor Suppression

Lawson et al. (2003) reported that α-TEA formulated in liposomes and delivered by aerosol was potent in reducing tumor growth and lung metastasis in a syngeneic mouse mammary tumor model, indicating its role in tumor suppression (Lawson et al., 2003).

Impact on Tumor Growth and Immune Response

Szewc et al. (2020) found that α-TEA induced apoptosis of murine rhabdomyosarcoma in vitro while modulating innate and adaptive immune responses in vivo, suggesting its multifaceted role in tumor growth suppression and immune response modulation (Szewc et al., 2020).

Propiedades

Número CAS |

261929-52-6 |

|---|---|

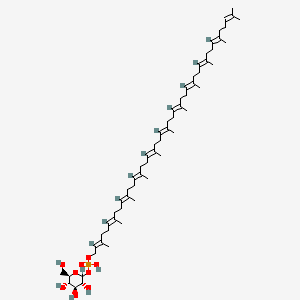

Fórmula molecular |

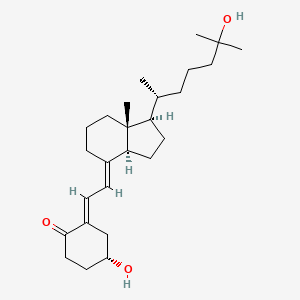

C31H52O4 |

Peso molecular |

488.7 g/mol |

Nombre IUPAC |

2-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]acetic acid |

InChI |

InChI=1S/C31H52O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-31(8)19-17-27-26(7)29(34-20-28(32)33)24(5)25(6)30(27)35-31/h21-23H,9-20H2,1-8H3,(H,32,33)/t22-,23-,31-/m1/s1 |

Clave InChI |

LCFWOFKPFDWYLR-CEFNRUSXSA-N |

SMILES isomérico |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OCC(=O)O)C |

SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC(=O)O)C |

SMILES canónico |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC(=O)O)C |

Sinónimos |

2,5,7,8-tetramethyl-2R-(4R,8R,12-trimethyltridecyl)chroman-6-yloxy acetic acid alpha-TEA cpd alpha-tocopheryloxyacetic acid |

Origen del producto |

United States |

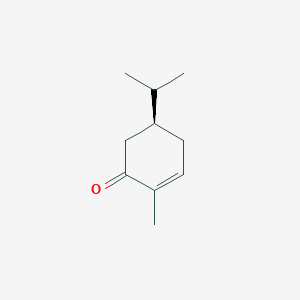

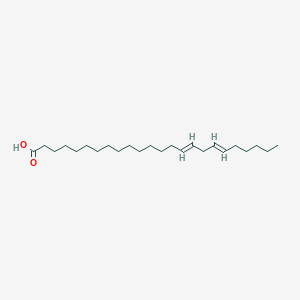

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

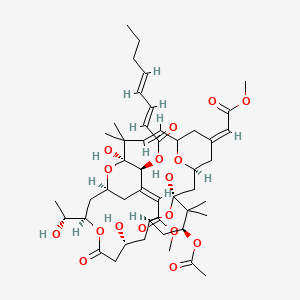

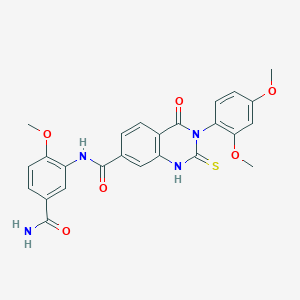

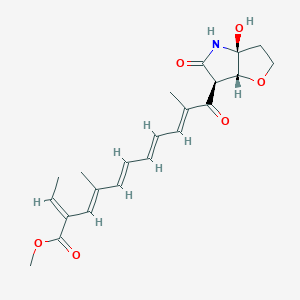

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1241177.png)

![(2R)-3-[[4-(dimethylamino)phenyl]methylsulfanyl]-2-[[(2S)-2-methyl-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B1241181.png)

![(NZ)-N-[(1-methyl-2H-pyridin-6-yl)methylidene]hydroxylamine](/img/structure/B1241186.png)

![(E)-1-[2-hydroxy-6-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1241188.png)